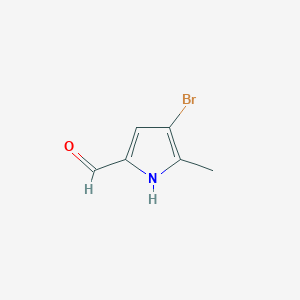

4-bromo-5-methyl-1H-pyrrole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

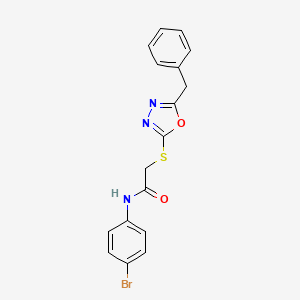

4-ブロモ-5-メチル-1H-ピロール-2-カルバルデヒドは、分子式C6H6BrNO、分子量188.02 g/molの複素環式有機化合物です 。この化合物は、4位に臭素原子、5位にメチル基、2位にアルデヒド基が置換されたピロール環を特徴としています。4-ブロモ-5-メチル-1H-ピロール-2-カルバルデヒドは、その独自の化学的性質により、さまざまな化学研究や工業用途で使用されています。

合成方法

合成経路と反応条件

4-ブロモ-5-メチル-1H-ピロール-2-カルバルデヒドの合成は、通常、5-メチル-1H-ピロール-2-カルバルデヒドの臭素化を伴います。 一般的な方法の1つは、アゾビスイソブチロニトリル(AIBN)などのラジカル開始剤の存在下、N-ブロモスクシンイミド(NBS)を臭素化剤として使用する還流条件での反応です 。この反応はフリーラジカル機構を介して進行し、ピロール環の4位での選択的臭素化をもたらします。

工業的生産方法

4-ブロモ-5-メチル-1H-ピロール-2-カルバルデヒドの工業的生産は、同様の合成経路をより大規模に採用する場合があります。このプロセスには、通常、高収率と高純度を確保するための反応条件の最適化が含まれます。 これには、温度、圧力、試薬添加を制御するために、連続フロー反応器と自動化されたシステムを使用することが含まれます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-methyl-1H-pyrrole-2-carbaldehyde typically involves the bromination of 5-methyl-1H-pyrrole-2-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the 4-position of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

化学反応の分析

反応の種類

4-ブロモ-5-メチル-1H-ピロール-2-カルバルデヒドは、次のものを含むさまざまな化学反応を起こします。

酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を使用して、アルデヒド基をカルボン酸に酸化することができます.

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、アルデヒド基をアルコールに還元することができます.

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム(KMnO4)。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム(NaBH4)。

置換: 水酸化ナトリウム(NaOH)または炭酸カリウム(K2CO3)などの塩基の存在下、アミンまたはチオールなどの求核剤。

生成される主要な生成物

酸化: 4-ブロモ-5-メチル-1H-ピロール-2-カルボン酸。

還元: 4-ブロモ-5-メチル-1H-ピロール-2-メタノール。

科学的研究の応用

4-ブロモ-5-メチル-1H-ピロール-2-カルバルデヒドは、次のものを含むいくつかの科学研究において使用されています。

作用機序

4-ブロモ-5-メチル-1H-ピロール-2-カルバルデヒドの作用機序は、その特定の用途によって異なります。 生物系では、酵素の活性部位に結合することによって酵素阻害剤として作用し、基質の結合およびそれに続く触媒活性を阻害する可能性があります 。 関与する分子標的および経路はさまざまである可能性がありますが、代謝経路またはシグナル伝達カスケードにおける重要な酵素がよく含まれます .

類似の化合物との比較

類似の化合物

5-ブロモ-1H-ピロール-2-カルバルデヒド: 類似の構造ですが、5位にメチル基がありません.

4,5-ジブロモ-1H-ピロール-2-カルバルデヒド: 5位に臭素原子が追加されています.

1H-ピロール-2-カルバルデヒド、5-メチル: 類似の構造ですが、4位に臭素原子がありません.

独自性

4-ブロモ-5-メチル-1H-ピロール-2-カルバルデヒドは、ピロール環に臭素原子とメチル基の両方が存在するため、その反応性とその起こし得る反応の種類に影響を与える可能性があり、ユニークです。 これは、さまざまな複素環式化合物および医薬品の合成における貴重な中間体となります .

類似化合物との比較

Similar Compounds

5-Bromo-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the methyl group at the 5-position.

4,5-Dibromo-1H-pyrrole-2-carbaldehyde: Contains an additional bromine atom at the 5-position.

1H-Pyrrole-2-carboxaldehyde, 5-methyl-: Similar structure but lacks the bromine atom at the 4-position.

Uniqueness

4-Bromo-5-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group on the pyrrole ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .

特性

IUPAC Name |

4-bromo-5-methyl-1H-pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-6(7)2-5(3-9)8-4/h2-3,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRFSWKRVUUKQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11773849.png)

![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11773866.png)

![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B11773883.png)

![Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773899.png)

![3-amino-N-(2,3-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773921.png)

![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)

![4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11773948.png)